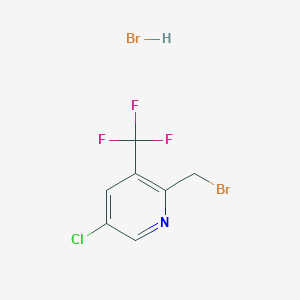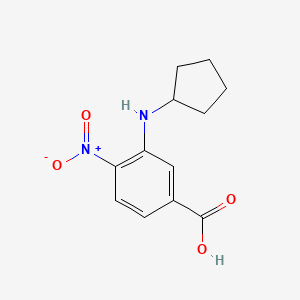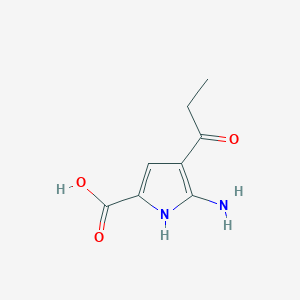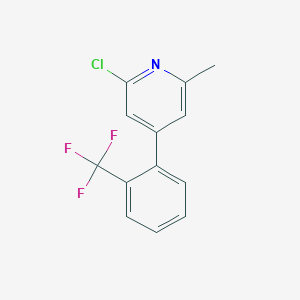
2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide is a pyridine derivative that has gained attention in various fields of scientific research This compound is known for its unique chemical structure, which includes a bromomethyl group, a chloro group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 5-chloro-3-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity and ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a pyridine derivative with an amine group, while oxidation may introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the development of biochemical probes and fluorescent markers for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide exerts its effects is primarily through its reactivity with nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. This reactivity is exploited in the synthesis of complex molecules and in the modification of biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-(Bromomethyl)-5-chloropyridine
Uniqueness
2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring. These groups enhance the compound’s reactivity and provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H5Br2ClF3N |
|---|---|
Molecular Weight |
355.38 g/mol |
IUPAC Name |
2-(bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C7H4BrClF3N.BrH/c8-2-6-5(7(10,11)12)1-4(9)3-13-6;/h1,3H,2H2;1H |
InChI Key |
NAKFNCANBMUZJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CBr)Cl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13090427.png)


![Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13090437.png)






![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)

